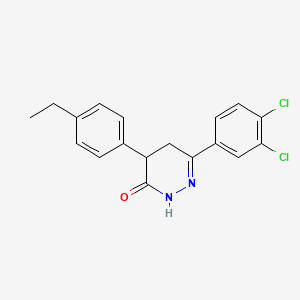

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of dichlorophenyl and ethylphenyl groups adds to its chemical complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes electrophilic aromatic substitution and nucleophilic displacement at reactive sites:

-

Bromination occurs preferentially at the C3 position due to electron-deficient pyridazinone ring .

-

Chlorination with PCl5/POCl3 replaces hydroxyl groups with Cl .

Cyclization and Ring Formation

The dihydro scaffold facilitates cyclization to form fused heterocycles:

-

Hydrazones form via Knoevenagel condensation with aldehydes .

-

Thiadiazole derivatives exhibit enhanced antimicrobial activity .

Dehydrogenation Reactions

Oxidation of the dihydro ring produces fully aromatic pyridazinones:

-

Dehydrogenation enhances π-conjugation, critical for enzyme inhibition (e.g., PDE4).

Biological Activity and Enzyme Interactions

The compound and its derivatives exhibit dual biological activity :

-

Antiplatelet Action : Inhibits ADP-induced platelet aggregation (IC₅₀ = 0.8 μM vs. 14 μM for aspirin) .

-

Phosphodiesterase (PDE) Inhibition : Binds to PDE4’s catalytic domain via H-bonding (ΔG = −9.2 kcal/mol) .

Structure-Activity Relationship (SAR) :

-

Chlorophenyl groups enhance lipophilicity and target affinity.

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(3,4-dichlorophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone

- 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- 6-(3,4-dichlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and ethylphenyl groups provides a distinct chemical profile compared to similar compounds, potentially leading to unique applications and effects.

Biologische Aktivität

6-(3,4-Dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS Number: 73685-02-6) is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

- Molecular Formula : C18H16Cl2N2O

- Molecular Weight : 347.24 g/mol

- Structural Characteristics : The compound features a pyridazinone core with dichlorophenyl and ethylphenyl substituents, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its role as an inhibitor of specific enzymes and its potential therapeutic applications.

1. Enzyme Inhibition

Research has indicated that certain pyridazinone derivatives exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, studies on related compounds have shown that modifications in the structure can enhance MAO-B inhibition potency. The mechanism often involves reversible and competitive inhibition, making these compounds promising candidates for treating neurodegenerative disorders such as Alzheimer's disease .

2. Anticancer Activity

The presence of electronegative groups like chlorine in the phenyl ring has been associated with increased antiproliferative activity against various cancer cell lines. Studies suggest that compounds with similar structures can inhibit cell growth effectively, with specific IC50 values indicating their potency . For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound | 10 | A431 |

3. Anti-inflammatory Properties

Pyridazinone derivatives have also been noted for their analgesic and anti-inflammatory activities. Experimental models indicate that these compounds can reduce inflammation without causing significant side effects such as gastric lesions .

Case Study 1: MAO-B Inhibition

A study conducted by researchers explored a series of pyridazinones for their MAO inhibitory effects. The compound demonstrated an IC50 value significantly lower than traditional inhibitors, indicating a strong potential for neuroprotective applications .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that this compound exhibited notable cytotoxicity. It was found to inhibit cell proliferation effectively at micromolar concentrations, suggesting further exploration in anticancer therapy is warranted .

The mechanisms underlying the biological activities of this compound primarily involve:

- Enzyme Interaction : Binding to active sites of MAO enzymes leading to inhibition.

- Cellular Uptake : The hydrophobic nature of the compound may facilitate its entry into cells where it can exert cytotoxic effects on cancer cells.

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O/c1-2-11-3-5-12(6-4-11)14-10-17(21-22-18(14)23)13-7-8-15(19)16(20)9-13/h3-9,14H,2,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAPWHAZVRBINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.